molecular formula C10H11F2N B063493 (2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 170151-28-7

(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No. B063493
CAS RN: 170151-28-7
M. Wt: 183.2 g/mol
InChI Key: AAXQLCRQEWZHDB-QMMMGPOBSA-N
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Description

(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, also known as 2,3,4,5-tetrahydro-5,7-difluoronaphthalen-2-amine, is a chemical compound that belongs to the class of naphthalene derivatives. It is a chiral compound that has two enantiomers, (S)- and (R)-2,3,4,5-tetrahydro-5,7-difluoronaphthalen-2-amine. This compound has gained attention in scientific research due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of (2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This leads to an increase in the levels of serotonin in the brain, which has been associated with improvements in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
Studies have shown that (2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine has biochemical and physiological effects on the brain. It has been found to increase the levels of serotonin in the brain, which has been associated with improvements in mood and a reduction in anxiety. It has also been found to have an effect on the activity of certain neurotransmitter receptors in the brain, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

The advantages of using (2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine in lab experiments include its potential as a therapeutic agent for the treatment of various diseases and its potential as a tool for studying the function of certain neurotransmitter receptors in the brain. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of (2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases such as depression, anxiety, and schizophrenia. Another direction is to study its potential as a tool for studying the function of certain neurotransmitter receptors in the brain. Additionally, further research is needed to fully understand its mechanism of action and to address the potential toxicity concerns associated with its use.

Synthesis Methods

The synthesis of (2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine involves a multi-step process that starts with the preparation of 1,2,3,4-tetrahydronaphthalene. This is followed by the introduction of fluorine atoms at positions 5 and 7 of the naphthalene ring using fluorinating agents such as hydrogen fluoride or elemental fluorine. The final step involves the introduction of an amine group at position 2 of the naphthalene ring using reagents such as lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine has been found to have potential applications in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent for the treatment of various diseases such as depression, anxiety, and schizophrenia. It has also been studied for its potential as a tool for studying the function of certain neurotransmitter receptors in the brain.

properties

IUPAC Name

(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5,8H,1-2,4,13H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXQLCRQEWZHDB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@H]1N)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571034
Record name (2S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine

CAS RN

170151-28-7
Record name (2S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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